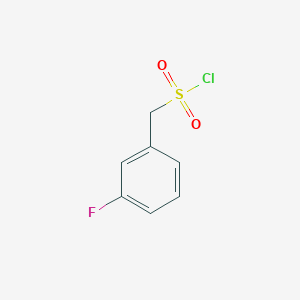

(3-fluorophenyl)methanesulfonyl Chloride

描述

属性

IUPAC Name |

(3-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGIPEQAFOXGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374647 | |

| Record name | (3-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-72-9 | |

| Record name | 3-Fluorobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Contemporary Fluorinated Organosulfur Chemistry Research

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. (3-Fluorophenyl)methanesulfonyl chloride is a prime exemplar of a reagent that facilitates the introduction of a fluorinated moiety, specifically the 3-fluorobenzyl group, into a target molecule. The presence of the sulfonyl chloride group provides a highly reactive site for nucleophilic substitution, allowing for the facile formation of sulfonamides and sulfonate esters.

Interdisciplinary Relevance in Advanced Chemical Synthesis and Pharmaceutical Sciences

The utility of (3-fluorophenyl)methanesulfonyl chloride extends across multiple scientific disciplines, most notably in advanced chemical synthesis and the pharmaceutical sciences. Its role as a versatile synthetic intermediate makes it a valuable tool for organic chemists seeking to construct complex molecular architectures.

In the realm of pharmaceutical sciences, the sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a privileged scaffold found in a wide array of therapeutic agents. rsc.orgnih.govtsijournals.com Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a 3-fluorophenylmethyl group via this compound can impart desirable lipophilicity and metabolic resistance to drug candidates.

A significant application of such compounds is in the development of kinase inhibitors, a major class of targeted cancer therapeutics. ed.ac.uk The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding of the inhibitor to the target kinase. The fluorinated phenyl ring can engage in favorable interactions within the protein's binding pocket, potentially enhancing potency and selectivity. The synthesis of novel sulfonamide derivatives for biological evaluation is a common objective in medicinal chemistry programs. rsc.orgnih.govtsijournals.com

Foundational Research Problems and Objectives Pertaining to the Compound

Strategic Approaches to Arylmethanesulfonyl Chloride Synthesis

The formation of arylmethanesulfonyl chlorides, including the title compound, is primarily achieved through the chlorosulfonation of appropriate precursors or by the interconversion of other sulfur-containing functional groups. These strategies encompass direct oxidative chlorination of thiols and disulfides, conversion of sulfonic acid salts, and various functional group transformations.

Chlorosulfonation of Precursors

Chlorosulfonation represents a direct and widely employed pathway for the synthesis of sulfonyl chlorides. This approach involves the oxidation of a sulfur-containing starting material in the presence of a chloride source. The choice of precursor, such as a thiol, disulfide, or sulfonic acid salt, influences the specific reagents and conditions required.

The most common precursors for arylmethanesulfonyl chlorides are the corresponding thiols and disulfides. For the synthesis of this compound, this would involve starting from (3-fluorophenyl)methanethiol or bis(3-fluorobenzyl) disulfide. These substrates undergo oxidative chlorination to yield the target sulfonyl chloride. The direct conversion of thiols and disulfides is advantageous due to the relatively straightforward access to these starting materials. Mechanistically, the reaction is believed to proceed through the formation of disulfide intermediates from thiols, followed by successive oxidation and chlorination steps. organic-chemistry.org

A variety of reagent systems have been developed for this transformation, offering excellent yields under mild conditions. thieme-connect.com The selection of the oxidant and chlorinating agent is crucial for achieving high efficiency and selectivity.

Oxidative chlorination is the core process for converting thiols and disulfides into sulfonyl chlorides. researchgate.net Numerous methods have been developed, often focusing on efficiency, mild reaction conditions, and greener chemical principles.

One highly effective method involves the use of hydrogen peroxide in combination with a chlorinating agent. For instance, the H₂O₂/SOCl₂ system serves as a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net This reaction is typically rapid and provides products in excellent yields. organic-chemistry.org Another powerful system combines hydrogen peroxide with zirconium tetrachloride (ZrCl₄), which efficiently converts both thiols and disulfides to sulfonyl chlorides. organic-chemistry.orgthieme-connect.com This method is noted for its extremely short reaction times, often completing within minutes at room temperature, and its avoidance of harsh reagents. organic-chemistry.orgthieme-connect.com

Other notable oxidative chlorination reagents include N-Chlorosuccinimide (NCS) combined with dilute hydrochloric acid or in a one-pot system with tetrabutylammonium chloride and water. organic-chemistry.org A mixture of a nitrate salt and chlorotrimethylsilane also provides a mild and efficient route for the oxidative chlorination of thiols and disulfides, yielding sulfonyl chlorides in high purity. organic-chemistry.org More recently, a continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has been developed, offering a sustainable option for this transformation. nih.gov

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions. | organic-chemistry.orgthieme-connect.com |

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, excellent yields, short reaction times. | organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Smooth oxidation, good yields. | organic-chemistry.org |

| Nitrate Salt / Chlorotrimethylsilane | Thiols, Disulfides | Mild, efficient, highly selective, clean reactions. | organic-chemistry.org |

| HNO₃ / HCl / O₂ (Flow Reactor) | Thiols, Disulfides | Metal-free, continuous process, environmentally favorable. | nih.gov |

An alternative to the oxidation of thiols and disulfides is the conversion of sulfonic acid salts, such as sodium (3-fluorophenyl)methanesulfonate, into the corresponding sulfonyl chloride. This method is particularly useful when the sulfonic acid or its salt is more readily available than the corresponding thiol. The conversion is typically achieved by reacting the sulfonic acid salt with a halogenating agent. google.com

Common reagents for this transformation include phosphorus pentachloride or thionyl chloride. orgsyn.org The reaction of sulfonic acid salts with a halogen substitution reagent can be facilitated by a catalytic amount of water and a co-catalyst like N,N-dimethylformamide (DMF). google.com While effective, some traditional methods can require harsh conditions. google.com Milder approaches, such as using triphenylphosphine/sulfuryl chloride with tetrabutylammonium salts of sulfonic acids, have been developed, though they may have lower atom efficiency. google.com

Functional Group Interconversions Leading to the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group can also be synthesized through the transformation of other sulfur-containing moieties. These interconversions provide alternative synthetic routes when specific precursors are more accessible.

One notable example is the conversion of primary sulfonamides to sulfonyl chlorides. A method utilizing a pyrylium salt (Pyry-BF₄) can activate the typically unreactive NH₂ group of a primary sulfonamide, enabling its conversion to a sulfonyl chloride. d-nb.info This approach is valuable for late-stage functionalization of complex molecules. d-nb.info

Another pathway involves the use of sulfonyl hydrazides. These compounds can be converted to sulfonyl chlorides by reaction with N-Chlorosuccinimide (NCS) in acetonitrile. nih.gov This method offers a practical alternative to traditional oxidative chlorination pathways. nih.gov Furthermore, alcohols can be converted into good leaving groups like sulfonate esters (e.g., tosylates, mesylates) by reacting them with a sulfonyl chloride. ub.edupearson.com While this is the reverse of the desired transformation, the chemistry highlights the reactivity of the sulfonyl chloride group and its central role in functional group interconversions.

Catalytic Methods in Sulfonyl Chloride Formation

The development of catalytic methods for sulfonyl chloride synthesis is a growing area of research, driven by the principles of green chemistry and the need for more efficient and selective processes. nbinno.com These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional stoichiometric approaches. nih.govacs.org

A significant catalytic approach is the Sandmeyer-type reaction, which produces aryl sulfonyl chlorides from arenediazonium salts. acs.orgacs.org This reaction typically uses copper salts (e.g., CuCl or CuCl₂) as catalysts to promote the reaction between the diazonium salt and sulfur dioxide. nih.govacs.org Modern variations of this method utilize stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in the presence of a copper catalyst. organic-chemistry.org

Photocatalysis has also emerged as a powerful tool for sulfonyl chloride synthesis. nih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), can mediate the formation of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.govacs.org This sustainable approach is suitable for a wide range of substrates with good functional group tolerance. nih.gov

| Catalytic Method | Precursor | Catalyst / Reagent | Key Features | Reference |

|---|---|---|---|---|

| Sandmeyer-type Reaction | Arenediazonium Salts | CuCl or CuCl₂ / SO₂ | Classical method for aryl sulfonyl chlorides. | acs.orgacs.org |

| Modified Sandmeyer Reaction | Anilines (via diazonium salts) | Cu Catalyst / DABSO | Uses a stable SO₂ surrogate. | organic-chemistry.org |

| Photocatalysis | Arenediazonium Salts | Potassium Poly(heptazine imide) | Metal-free, visible light, mild conditions. | nih.govacs.org |

Regioselective Introduction of the Fluorine Substituent on the Phenyl Ring

The regioselective synthesis of the precursor, 3-fluorotoluene, is a critical step that dictates the isomeric purity of the final product. The directing effects of the methyl group in toluene are ortho- and para-directing for electrophilic aromatic substitution. Therefore, direct fluorination of toluene is not a suitable method for obtaining the meta-fluoro isomer in high yield.

A common and effective method for the synthesis of 3-fluorotoluene is through the diazotization of 3-toluidine, followed by a thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, a reaction known as the Balz-Schiemann reaction. This method offers excellent regioselectivity for the introduction of the fluorine atom at the meta position relative to the methyl group.

Another approach involves nucleophilic aromatic substitution on a suitably substituted toluene derivative. For instance, starting from 3-nitrotoluene, reduction to 3-aminotoluene (3-toluidine) provides the precursor for the aforementioned Balz-Schiemann reaction. The directing effects of substituents on the aromatic ring are a key consideration in these synthetic strategies to ensure the desired 3-fluoro substitution pattern .

The following table summarizes the key precursors and their relevant properties for the synthesis of this compound.

| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 3-Fluorotoluene | 352-70-5 | C₇H₇F | 110.13 | Starting material for the introduction of the benzyl (B1604629) group. |

| 3-Fluorobenzyl chloride | 456-42-8 | C₇H₆ClF | 144.57 | Intermediate for the introduction of the sulfur functionality. merckmillipore.com |

| m-Toluidine | 108-44-1 | C₇H₉N | 107.15 | Precursor for the synthesis of 3-fluorotoluene via diazotization. |

Process Optimization for Scalable Research Synthesis

A critical step that often requires optimization is the chlorosulfonation reaction. Key parameters to consider include the choice of chlorosulfonating agent (e.g., chlorosulfonic acid or sulfuryl chloride), the reaction temperature, the molar ratio of reactants, and the reaction time. For the chlorosulfonation of toluene and its derivatives, controlling the temperature is crucial to manage the exothermic nature of the reaction and to influence the isomeric distribution of the product google.comutwente.nl.

The use of a spinning disc reactor has been shown to improve mixing sensitivity in the sulfonation of alkylbenzenes like toluene, leading to increased selectivity towards mono-sulfonated products utwente.nlfluoryx.com. This technology could be beneficial for a scalable synthesis of this compound.

Furthermore, the workup and purification procedures are vital for obtaining a high-purity product. This may involve quenching the reaction mixture with ice, followed by extraction and distillation. The stability of the sulfonyl chloride product under the workup conditions must be considered to prevent hydrolysis back to the sulfonic acid.

The following table outlines key process parameters that would require optimization for a scalable synthesis, based on analogous reactions.

| Process Parameter | Typical Range | Impact on Synthesis |

| Reaction Temperature | -10 °C to 90 °C | Affects reaction rate, selectivity, and by-product formation. google.com |

| Molar Ratio of Reactants | 1:1 to 1:5 (Substrate:Reagent) | Influences the extent of reaction and can control the degree of sulfonation. |

| Reaction Time | 1 to 24 hours | Determines the completion of the reaction. |

| Mixing Speed/Method | 50 to 9000 rpm (in SDR) | Crucial for mass transfer in heterogeneous reactions and can affect selectivity. utwente.nlfluoryx.com |

| Quenching Method | Addition to ice/water | Important for stopping the reaction and initiating the workup process. |

Analytical and Chromatographic Techniques for High-Purity Material Generation

Ensuring the high purity of this compound is essential for its use in further research and development. A combination of analytical and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for monitoring the progress of the reaction. For fluorinated aromatic compounds, reversed-phase HPLC is commonly used. The choice of stationary phase (e.g., C18) and mobile phase composition (typically a mixture of acetonitrile and water or methanol and water, often with an acid modifier like trifluoroacetic acid) is critical for achieving good separation of the desired product from starting materials, by-products, and isomers google.com. Derivatization of the sulfonyl chloride to a more stable and UV-active sulfonyl fluoride can also be utilized for accurate quantification by HPLC nih.govillinois.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for identifying volatile impurities and positional isomers. The use of a suitable capillary column (e.g., DB-5MS) and a temperature-programmed oven allows for the separation of closely related compounds. The mass spectrometer provides structural information, aiding in the unequivocal identification of the product and any impurities nih.govmdpi.com. For quantitative analysis, headspace GC-MS can be a sensitive method for detecting residual volatile reagents or by-products mdpi.com.

For the generation of high-purity material, preparative chromatography, either flash chromatography on silica gel or preparative HPLC, can be employed. The choice of the chromatographic method depends on the scale of the purification and the nature of the impurities. Crystallization is also a potential method for purifying solid sulfonyl chlorides.

The following table provides a summary of typical analytical and chromatographic techniques that can be applied for the analysis and purification of this compound.

| Technique | Typical Conditions | Purpose |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% TFA; Detection: UV at 210-254 nm | Purity assessment, reaction monitoring, and quantification. google.com |

| GC-MS | Column: DB-5MS; Injector Temp: 250 °C; Oven Program: Gradient; Detection: MS | Identification of volatile impurities, isomers, and structural confirmation. nih.govmdpi.com |

| Flash Chromatography | Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate gradient | Purification of the crude product on a laboratory scale. |

| Preparative HPLC | Column: C18; Mobile Phase: Acetonitrile/Water | High-purity isolation of the final product. |

Nucleophilic Acyl Substitution and Related Pathways

The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl sulfur. This pathway is central to the formation of sulfonamides and sulfonate esters, which are important functional groups in medicinal chemistry and materials science. ucl.ac.ukucl.ac.uk The mechanism of these reactions can vary depending on the nucleophile and reaction conditions, but generally proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism. nih.gov

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. cbijournal.com Sulfonamides are a critical class of compounds with a broad spectrum of biological activities. ucl.ac.uk

This compound readily reacts with primary and secondary amines to afford the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine substrate.

The general reaction can be depicted as follows:

F-C₆H₄CH₂SO₂Cl + R¹R²NH → F-C₆H₄CH₂SO₂NR¹R² + HCl

Table 1: Examples of Sulfonamide Synthesis from this compound and Various Amines This table is representative and for illustrative purposes.

| Amine (R¹R²NH) | Product | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | N-phenyl-(3-fluorophenyl)methanesulfonamide | Pyridine, 0-25 °C | cbijournal.com |

| Diethylamine | N,N-diethyl-(3-fluorophenyl)methanesulfonamide | Triethylamine, DCM, RT | cbijournal.com |

| Piperidine | 1-((3-fluorophenyl)methylsulfonyl)piperidine | K₂CO₃, PEG-400 | cbijournal.com |

An important application of sulfonyl chlorides, such as methanesulfonyl chloride which is structurally related to this compound, is in the synthesis of amino acid arylamides. organic-chemistry.org This method involves the activation of a protected amino acid with the sulfonyl chloride in the presence of a base like N-methylimidazole, followed by reaction with an arylamine. organic-chemistry.org This process is valuable for creating peptide-like structures and has applications in the development of peptidomimetics and other bioactive molecules. organic-chemistry.orgresearchgate.net The reaction proceeds with high yields and without significant racemization. organic-chemistry.org

While direct examples using this compound in this specific application are not extensively documented in the provided search results, the general utility of sulfonyl chlorides in this context suggests its potential for similar transformations.

This compound reacts with alcohols and phenols to form sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgyoutube.com The reaction is typically performed in the presence of a base like pyridine. youtube.com

The general reaction is as follows:

F-C₆H₄CH₂SO₂Cl + R-OH → F-C₆H₄CH₂SO₂OR + HCl

The formation of sulfonate esters proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Table 2: Representative Sulfonate Ester Synthesis This table is for illustrative purposes based on general reactions of sulfonyl chlorides.

| Alcohol/Phenol (R-OH) | Product | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Ethanol | Ethyl (3-fluorophenyl)methanesulfonate | Pyridine, 0 °C | eurjchem.com |

| Phenol | Phenyl (3-fluorophenyl)methanesulfonate | Triethylamine, DCM, RT | eurjchem.com |

| Cyclohexanol | Cyclohexyl (3-fluorophenyl)methanesulfonate | Pyridine, 0 °C | eurjchem.com |

Beyond amines and alcohols, this compound can react with other heteronucleophiles. For instance, reaction with thiols in the presence of a base would yield thiosulfonates. While specific examples with this compound are not detailed in the provided search results, the general reactivity of sulfonyl chlorides supports this possibility.

Formation of Sulfonamides with Amine Derivatives

Sulfene (B1252967) Generation and Cycloaddition Reactions

In the presence of a strong, non-nucleophilic base, such as triethylamine, α-haloalkanesulfonyl chlorides can undergo elimination of HCl to form highly reactive intermediates called sulfenes. wikipedia.orgchimia.ch this compound, having an α-hydrogen, has the potential to form the corresponding (3-fluorophenyl)sulfene.

F-C₆H₄CH₂SO₂Cl + Et₃N → [F-C₆H₄CH=SO₂] + Et₃N·HCl

Sulfenes are highly electrophilic and readily undergo cycloaddition reactions with various unsaturated compounds. scirp.org For example, they can react with enamines in a [2+2] cycloaddition to form four-membered thietane-1,1-dioxides. chimia.ch They can also participate in [4+2] cycloaddition reactions with dienes. scirp.org

While the generation of sulfene from methanesulfonyl chloride is well-established, specific studies detailing the generation and trapping of (3-fluorophenyl)sulfene from this compound require further investigation based on the provided search results. However, the structural analogy suggests that it would undergo similar reactions. The cycloaddition reactions of sulfenes are highly valuable for the construction of various sulfur-containing heterocyclic compounds. scirp.org

[4+2] Annulations with Dienophiles

The chemistry of this compound in annulation reactions is dominated by its ability to serve as a precursor to (3-fluorophenyl)sulfene (F-C₆H₄CH=SO₂). This transient, highly electrophilic intermediate is typically generated in situ through the dehydrochlorination of the parent sulfonyl chloride by a non-nucleophilic base, such as triethylamine. Once formed, the sulfene can participate in a variety of pericyclic reactions, including [4+2] cycloadditions, also known as Diels-Alder reactions.

In these reactions, the sulfene acts as the dienophile. Research on analogous systems, such as sulfene generated from methanesulfonyl chloride, has shown high reactivity and selectivity with suitable dienes. For instance, reactions with 1-azadienes have been reported to be highly regioselective, yielding exclusively the [4+2] cycloadducts without the formation of [2+2] analogues. scirp.org The (3-fluorophenyl)sulfene is expected to react similarly with electron-rich dienes. The reaction proceeds via a concerted mechanism, leading to the formation of a six-membered heterocyclic ring containing a sulfone moiety. The electron-withdrawing nature of the 3-fluorophenyl group is anticipated to enhance the electrophilicity of the sulfene, potentially increasing its reactivity toward electron-rich dienes.

The general scheme for the [4+2] annulation is depicted below:

Sulfene Formation: this compound reacts with a base (e.g., Et₃N) to eliminate HCl, forming (3-fluorophenyl)sulfene.

Cycloaddition: The sulfene is trapped by a 1,3-diene in a concerted [4+2] cycloaddition to yield the corresponding six-membered cyclic sulfone.

Exploration of [2+2] Cycloaddition Analogues

While sulfenes are well-documented participants in [4+2] cycloadditions, their involvement in [2+2] cycloadditions is also a key aspect of their reactivity profile. These reactions typically occur with electron-rich or highly activated alkenes, such as enamines and ketene (B1206846) acetals. The reaction between a sulfene and an alkene yields a four-membered thietane (B1214591) dioxide ring.

However, the competition between [4+2] and [2+2] pathways is a critical consideration. In many cases, particularly with conjugated dienes, the [4+2] pathway is kinetically and thermodynamically favored, leading to high selectivity. scirp.org For instance, in reactions between sulfene (generated from methanesulfonyl chloride) and azatrienes, no [2+2] adducts were observed, indicating the exclusive formation of the six-membered ring product. scirp.org

Unlike the concerted mechanism of the [4+2] Diels-Alder reaction, thermal [2+2] cycloadditions involving sulfenes are often proposed to proceed through a stepwise, zwitterionic intermediate. libretexts.org The high electrophilicity of the sulfene's sulfur atom facilitates an initial nucleophilic attack by the alkene, forming the intermediate, which then undergoes ring closure. The stability of this intermediate and the activation barriers for the competing pathways determine the product distribution. The presence of the 3-fluorophenyl group on the sulfene generated from this compound would influence the stability of such a zwitterionic intermediate, thereby affecting the viability of the [2+2] cycloaddition pathway.

Mechanistic Pathways of Sulfene Formation from Sulfonyl Chlorides

The formation of sulfenes from alkanesulfonyl chlorides possessing at least one α-hydrogen is a classic elimination reaction. The mechanism is highly dependent on the reaction conditions, particularly the pH and the nature of the base employed. acs.org

Under basic conditions, using a tertiary amine like triethylamine, the reaction is believed to proceed through an E2-like (concerted) or a stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism.

E2 Mechanism: The base abstracts a proton from the α-carbon at the same time as the chloride ion departs from the sulfur atom.

E1cb Mechanism: This pathway involves two steps. First, the base reversibly removes an α-proton to form a carbanion (the conjugate base). This step is favored by the presence of the strongly electron-withdrawing sulfonyl group, which acidifies the α-protons. In the second, rate-determining step, the carbanion expels the chloride ion to form the sulfene.

Studies on the hydrolysis of methanesulfonyl chloride have shown that at neutral or acidic pH, the reaction proceeds via direct nucleophilic substitution on the sulfur atom (Sₙ2-S). acs.org However, as the pH increases (pH > 6.7 for methanesulfonyl chloride), the mechanism shifts to a rate-determining formation of sulfene via hydroxide (B78521) attack, which is then rapidly trapped by water. acs.org This provides strong evidence for the elimination-addition pathway under basic conditions. For this compound, the electron-withdrawing fluorine atom is expected to further acidify the α-protons, likely favoring the E1cb pathway and potentially increasing the rate of sulfene formation in the presence of a base. nih.gov

Radical Reactions and Their Selectivity

This compound can serve as a precursor to the (3-fluorophenyl)methylsulfonyl radical (F-C₆H₄CH₂SO₂•) under appropriate initiation conditions. Sulfonyl chlorides are known to participate in radical reactions, most notably in the Atom Transfer Radical Addition (ATRA) to unsaturated compounds like alkenes and alkynes. nih.govresearchgate.net

The generation of the sulfonyl radical is typically achieved through:

Photochemical Initiation: Using visible light, often in conjunction with a photoredox catalyst. nih.govacs.org

Transition-Metal Catalysis: Complexes of copper or ruthenium can catalyze the homolytic cleavage of the S-Cl bond to generate the sulfonyl radical. nih.govresearchgate.netacs.org

Once formed, the (3-fluorophenyl)methylsulfonyl radical adds to the C=C or C≡C bond of an unsaturated substrate. This addition is generally highly regioselective, following an anti-Markovnikov pattern where the radical adds to the less substituted carbon atom to form a more stable carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and yielding the final β-chloro sulfone product. researchgate.net

Addition: F-C₆H₄CH₂SO₂• + CH₂=CHR → F-C₆H₄CH₂SO₂CH₂-C•HR

Atom Transfer: F-C₆H₄CH₂SO₂CH₂-C•HR + F-C₆H₄CH₂SO₂Cl → F-C₆H₄CH₂SO₂CH₂-CHClR + F-C₆H₄CH₂SO₂•

The selectivity of the reaction is governed by the stability of the radical intermediates. The electron-withdrawing 3-fluorophenyl group would have a destabilizing effect on the adjacent sulfonyl radical and any carbon-centered radical formed at the benzylic position, which could influence reaction rates and selectivity compared to unsubstituted analogues.

| Sulfonyl Chloride | Alkene | Initiation/Catalyst | Product | Yield |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Styrene | Cp*Ru(PMe₃)(PPh₃)Cl | 1-Chloro-2-(p-tolylsulfonyl)-1-phenylethane | High |

| Methanesulfonyl chloride | 1-Octene | CuCl/TMEDA | 1-Chloro-2-(methylsulfonyl)octane | Good |

| Trifluoromethanesulfonyl chloride | Methyl acrylate | Cu(I), visible light | Methyl 2-chloro-3-(trifluoromethylsulfonyl)propanoate | Excellent |

| This compound (Predicted) | 1-Hexene | Photoredox catalyst | 1-Chloro-2-((3-fluorophenyl)methylsulfonyl)hexane | Expected Good |

Transition-Metal Catalyzed Transformations

Recent advances in organic synthesis have demonstrated that sulfonyl chlorides and their derivatives can act as effective coupling partners in transition-metal-catalyzed reactions. Specifically, benzylsulfonyl chlorides are valuable precursors for desulfonylative cross-coupling reactions. rsc.org In these transformations, a transition metal catalyst (e.g., palladium, nickel, or copper) facilitates the cleavage of the C–S bond and extrusion of sulfur dioxide (SO₂), generating a metal-benzyl intermediate in situ. sci-hub.st

This reactive intermediate can then participate in a variety of bond-forming reactions, making this compound a potential source of the 3-fluorobenzyl group in cross-coupling chemistry. Examples of such transformations include:

Carbonylation: Palladium-catalyzed desulfonylative aminocarbonylation of benzylsulfonyl chlorides with nitroarenes has been developed to synthesize arylacetamides. rsc.org

Heck-type Reactions: Nickel catalysts can couple benzyl chlorides with simple olefins, a reaction pathway that could potentially be adapted for benzylsulfonyl chlorides. mit.edu

Arylation: Desulfonylative coupling of benzylic sulfones (derived from sulfonyl chlorides) with aryl halides provides access to diarylmethanes. sci-hub.st

The general mechanism involves an oxidative addition of the C–S bond to a low-valent metal center, followed by extrusion of SO₂ to form a (3-fluorobenzyl)metal complex. This complex then undergoes further reaction (e.g., migratory insertion of CO, reductive elimination) to afford the final product and regenerate the active catalyst. The feasibility and efficiency of these reactions depend on the catalyst system and the electronic properties of the sulfonyl chloride substrate.

| Sulfur Substrate | Coupling Partner | Catalyst System | Product Type | Reference Example |

|---|---|---|---|---|

| Benzylsulfonyl chloride | Nitrobenzene / CO source | Pd(OAc)₂ / Xantphos | Arylacetamide | rsc.org |

| Benzhydryl sulfone | Iodobenzene | Pd₂(dba)₃ / SPhos | Triarylmethane | sci-hub.st |

| Methyl phenyl sulfone | Bromobenzene | Pd(OAc)₂ / XPhos | Benzyl sulfone | sci-hub.st |

| This compound (Predicted) | Phenylboronic acid | Pd or Ni catalyst | Diaryl methane (B114726) (3-fluorodiphenylmethane) | Hypothetical |

Impact of the Fluorine Atom on Reaction Kinetics, Thermodynamics, and Product Distribution

The fluorine atom at the meta-position of the phenyl ring exerts a profound influence on the reactivity of this compound. Its effects are primarily electronic, stemming from a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to its meta-position, the inductive effect is dominant.

Impact on Reaction Kinetics:

Sulfene Formation: The strong -I effect of fluorine increases the electron deficiency of the aromatic ring, which in turn enhances the acidity of the protons on the adjacent methylene (B1212753) group. This facilitates proton abstraction by a base, likely accelerating the rate of sulfene formation compared to the non-fluorinated analogue, phenylmethanesulfonyl chloride. rsc.org

Radical Reactions: The electron-withdrawing nature of the 3-fluorophenyl group would destabilize the (3-fluorophenyl)methylsulfonyl radical intermediate. This destabilization could increase the activation energy for radical formation, potentially slowing the rate of initiation in ATRA reactions.

Impact on Thermodynamics:

Intermediate Stability: The fluorine atom affects the thermodynamic stability of key intermediates. While it increases the stability of anionic intermediates (such as the conjugate base in an E1cb mechanism), it destabilizes radical or carbocationic character at the benzylic position. This can shift reaction equilibria and favor pathways that avoid the formation of electron-deficient benzylic intermediates.

Impact on Product Distribution:

Reaction Pathways: By altering the relative rates of competing reactions, the fluorine atom can influence product distribution. For example, by accelerating sulfene formation, it may favor cycloaddition reactions over other potential side reactions.

Regioselectivity: In radical additions, the electronic influence on the stability of potential radical adducts can fine-tune the regioselectivity of the addition to unsymmetrical alkenes.

| Reaction Type | Parameter | Predicted Effect of 3-Fluoro Group | Reasoning |

|---|---|---|---|

| Sulfene Formation (Base-Induced) | Kinetics (Rate) | Increase | -I effect increases acidity of α-protons, facilitating deprotonation. |

| Thermodynamics | Favors conjugate base formation | Stabilization of the α-carbanion intermediate (E1cb pathway). | |

| Radical Addition (ATRA) | Kinetics (Rate) | Decrease | -I effect destabilizes the electron-deficient benzylic radical intermediate. |

| Product Distribution | May enhance regioselectivity | Altered stability of intermediate radical adducts. | |

| Desulfonylative Coupling | Kinetics (Rate) | Complex/Variable | -I effect influences the rate of oxidative addition to the metal catalyst. |

| Thermodynamics | Destabilizes benzylic-metal intermediate | Electron-withdrawing group on the benzylic moiety. |

Applications in Advanced Organic Synthesis and Materials Science Research

Construction of Complex Molecular Architectures

The (3-fluorophenyl)methanesulfonyl chloride scaffold serves as a key component in the construction of intricate molecular frameworks. Its utility stems from the ability of the sulfonyl chloride group to react readily with nucleophiles such as amines, alcohols, and thiols, forming stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity is fundamental to its application in creating diverse and complex molecules.

The synthesis of heterocyclic compounds containing nitrogen and sulfur is a significant area of research due to their prevalence in biologically active molecules and functional materials. openmedicinalchemistryjournal.com this compound can be employed in reactions that lead to the formation of these ring systems. For instance, the reaction of a sulfonyl chloride with a molecule containing two nucleophilic sites, such as an amino alcohol or an aminothiol, can lead to a cyclization reaction, resulting in the formation of a heterocyclic ring incorporating the sulfonyl group.

While direct examples of the use of this compound in complex multi-ring heterocyclic synthesis are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides is well-established in the formation of nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.net For example, the reaction of a sulfonyl chloride with an appropriate amine can be a key step in the synthesis of N-sulfonylated heterocycles. These reactions are often crucial for building the core structures of medicinally important compounds. nih.gov The incorporation of the (3-fluorophenyl)methyl group can be a strategic decision to modulate the pharmacological properties of the resulting heterocyclic system.

Table 1: Examples of Heterocyclic Systems Synthesized Using Sulfonyl Chlorides

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Benzothiazines | Condensation and cyclization reactions involving aminothiophenols. | Introduction of the (3-fluorophenyl)methylsulfonyl group onto the nitrogen atom of the benzothiazine core. |

| Dihydroquinolines | Aza-Michael addition followed by cyclization. nih.gov | Use as a protecting or activating group in the synthesis of dihydroquinoline derivatives. |

| Triazole Systems | Multi-step synthesis involving the formation of a triazole ring from precursors. mdpi.comnih.gov | Derivatization of the triazole ring by reaction with the sulfonyl chloride. |

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov this compound is a valuable reagent for creating a diverse range of fluorinated aromatic scaffolds. By reacting it with various aromatic or heteroaromatic amines and phenols, a library of compounds containing the (3-fluorophenyl)methylsulfonyl moiety can be generated.

While the primary application of this compound appears to be in the synthesis of biologically active compounds, its potential use in the derivatization of precursors for functional materials is plausible. The robust nature of the sulfonyl group and the influence of the fluorinated aromatic ring on electronic properties could be leveraged in the design of polymers, liquid crystals, or organic electronic materials.

For example, the reaction of this compound with monomers containing nucleophilic groups could be used to synthesize polymers with tailored properties. The fluorine atom could enhance thermal stability and influence the material's optical and electronic characteristics. However, specific research detailing the use of this particular compound for functional material precursors is not widely reported.

Strategic Intermediate in Total Synthesis Endeavors

In the context of total synthesis, this compound can serve as a strategic intermediate. The sulfonyl group can be used as a protecting group for amines, which can be cleaved under specific conditions. More importantly, the entire (3-fluorophenyl)methylsulfonyl moiety can be introduced as a key building block in a convergent synthesis, where different fragments of a complex molecule are synthesized separately and then joined together.

The reactivity of the sulfonyl chloride allows for the reliable formation of a key bond in the synthetic sequence. The fluorinated phenyl group can also play a role in directing subsequent reactions or in fine-tuning the properties of the final product. While specific examples of its use in the total synthesis of complex natural products are not prominent in the literature, the principles of its application are well-grounded in synthetic organic chemistry.

Development of Modular Synthetic Approaches

Modular synthesis, often associated with "click chemistry," relies on the use of highly efficient and reliable reactions to assemble complex molecules from simpler building blocks. acs.org The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a robust and high-yielding transformation, making it suitable for modular synthetic strategies.

This compound can be used as a modular component that introduces both a fluorinated aromatic ring and a flexible linker into a target molecule. This allows for the systematic variation of one part of the molecule while keeping the core structure constant, which is a powerful approach in drug discovery for optimizing biological activity. The development of synthetic routes that utilize this reagent in a modular fashion enables the rapid generation of compound libraries for screening and lead optimization. nih.gov

Exploration in Medicinal Chemistry and Modern Drug Discovery Research

Design and Synthesis of Biologically Active Derivatives

The (3-fluorophenyl)methanesulfonyl moiety, derived from (3-fluorophenyl)methanesulfonyl chloride, is incorporated into various molecular frameworks to generate compounds with potential therapeutic applications. The sulfonyl chloride group acts as a key reactive handle for covalently linking the fluorinated phenyl ring to a diverse range of molecular scaffolds.

In drug discovery, the process of lead optimization involves modifying a biologically active compound to improve its therapeutic properties. The (3-fluorophenyl)methanesulfonyl group can be introduced into a lead compound to enhance its characteristics. The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the molecule and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the compound's half-life in the body. The sulfonyl group itself can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.

The structural motif of this compound is relevant to the development of potent and selective enzyme inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders.

Kinase Inhibitors: Protein kinases are a major class of drug targets, and numerous inhibitors have been developed to treat cancer. The 3-fluorophenyl group is a common feature in several approved kinase inhibitors. For example, Lapatinib, a dual tyrosine kinase inhibitor, incorporates a N-(3-chloro-4-{[(3-fluorophenyl) methyl]oxy}phenyl) structure. mdpi.com While not directly synthesized from the methanesulfonyl chloride derivative, this highlights the importance of the 3-fluorobenzyl moiety for potent kinase inhibition. The synthesis of novel kinase inhibitors could involve reacting this compound with amine-containing heterocyclic cores common in kinase inhibitor design to produce sulfonamide derivatives for screening. The specific placement of the fluorine atom on the phenyl ring is critical for achieving desired interactions within the ATP-binding pocket of the kinase.

Autotaxin Inhibitors: Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis, inflammation, and cancer. nih.govnih.govresearchgate.net The development of ATX inhibitors is a significant area of research. nih.govresearchgate.netmdpi.com Many potent ATX inhibitors feature a hydrophobic tail that occupies a deep pocket in the enzyme. The 3-fluorophenyl group, attached via a stable linker like a sulfonamide, can serve as such a hydrophobic element. The fluorine substitution can enhance binding by interacting with specific residues in the hydrophobic pocket of the ATX active site.

The sulfonamide linkage (-SO2-NH-) is a classic pharmacophore found in a wide range of antimicrobial and anti-inflammatory drugs.

Anti-inflammatory Agents: Research has shown that derivatives of methanesulfonyl chloride can be used to synthesize compounds with significant anti-inflammatory activity. nih.gov By reacting this compound with various amine-containing molecules, novel sulfonamide derivatives can be generated. These compounds can then be evaluated for their ability to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. One study on methanesulfonamide derivatives of thiazolines reported anti-inflammatory activity comparable to the standard drug phenylbutazone. nih.gov

Antimicrobial Agents: The sulfonamide group is famously associated with the sulfa class of antibiotics. While the primary mechanism of action for sulfa drugs is the inhibition of dihydropteroate synthase in bacteria, the broader class of sulfonamides has been explored for various antimicrobial applications. Synthesizing novel sulfonamides using this compound could yield compounds with activity against bacteria, fungi, or parasites. The fluorinated phenyl ring can enhance cell membrane permeability or improve binding to microbial target enzymes.

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govnih.govdrughunter.com this compound is an ideal precursor for creating fragments for such screening campaigns.

The success of FBDD relies heavily on the quality and diversity of the fragment library. nih.gov Fragments containing fluorine are particularly valuable because they expand the chemical space and offer unique properties. nih.govmdpi.com The reactive sulfonyl chloride group of this compound allows for its easy conjugation with a variety of small alcohols or amines to create a library of fluorinated sulfonates and sulfonamides. These fragments possess a higher degree of three-dimensionality (sp3-rich character) compared to the flat, aromatic compounds that dominate many traditional fragment libraries. nih.govdtu.dk

A study focused on creating a library of fluorinated, sp3-rich fragments (the "3F Library") demonstrated the value of using simple, fluorinated starting materials to generate a diverse collection of 115 fragments for screening. dtu.dk This approach allows for the systematic exploration of the chemical space around the fluorinated core, increasing the chances of finding a fragment that binds effectively to a target protein.

| Property | Description | Relevance in FBDD |

| Molecular Weight | Low molecular weight (<300 g/mol ) is a defining feature of fragments. nih.gov | Increases the probability of finding a complementary binding interaction with a target protein. |

| Fluorine Content | Incorporation of a fluorine atom. | Can improve binding affinity, metabolic stability, and provides a handle for 19F NMR screening. |

| 3D Shape | Often possess sp3-hybridized centers, leading to more complex three-dimensional shapes. nih.govdtu.dk | Allows for exploration of more complex binding pockets that are not well-suited for flat, aromatic molecules. |

| Reactivity | Synthesized from a reactive precursor like a sulfonyl chloride. | Enables the rapid generation of a diverse library of related fragments for screening and follow-up chemistry. |

One of the most significant advantages of using fluorinated fragments is the ability to use 19F NMR spectroscopy for screening. researchgate.netdrugdiscoverychemistry.com This technique is exceptionally sensitive and provides a clean background, as fluorine is not naturally present in biological systems like proteins and nucleic acids. nih.govinrs.ca

In a typical 19F NMR-based screening experiment, a mixture of fluorinated fragments is added to a solution containing the target protein. The 19F NMR spectrum is then recorded. If a fragment binds to the protein, its corresponding signal in the spectrum will often broaden, shift, or disappear. researchgate.net This change allows for the rapid identification of "hits" from the library. Because of the wide chemical shift range of 19F, many fragments can be screened simultaneously in a cocktail, significantly increasing the throughput of the screening process. researchgate.net

This method, sometimes called Fluorine NMR Affinity Screening (FAXS), is highly sensitive and can detect very weak binding affinities, which is typical for initial fragment hits. researchgate.net Once a hit is identified, its binding affinity can be quantified, and competition experiments can be performed using non-fluorinated compounds to identify other binders. nih.gov The use of precursors like this compound to build these fluorine-containing fragment libraries is therefore a cornerstone of modern FBDD campaigns. drugdiscoverychemistry.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Sulfonamide Analogues

The development of novel therapeutics is often a systematic process of synthesizing and evaluating a series of related compounds, or analogues, to understand how specific structural modifications influence their biological activity and physicochemical properties. This process is encapsulated in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. This compound is a key reagent in the synthesis of sulfonamide analogues, where the (3-fluorophenyl)methyl group is systematically introduced to probe its effects.

In one area of research, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. For instance, in the development of inhibitors for matrix metalloproteinases (MMPs), a class of enzymes involved in cancer and inflammation, the sulfonamide group can act as a zinc-binding group. The introduction of the 3-fluorophenyl moiety allows researchers to map the steric and electronic requirements of the enzyme's active site. By comparing the inhibitory activity of the 3-fluoro analogue with its non-fluorinated counterpart or isomers with fluorine at other positions (e.g., 2-fluoro or 4-fluoro), researchers can deduce critical SAR insights.

Table 1: Hypothetical SAR Data for MMP Inhibitors This table is a representative example based on common findings in medicinal chemistry and does not represent actual experimental data for this specific compound.

| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) | Lipophilicity (LogP) |

|---|---|---|---|

| 1 | H | 150 | 2.5 |

| 2 | 2-fluoro | 120 | 2.7 |

| 3 | 3-fluoro | 85 | 2.8 |

| 4 | 4-fluoro | 95 | 2.8 |

From a Structure-Property Relationship (SPR) perspective, the fluorine atom can also modulate key physicochemical properties like lipophilicity (LogP) and metabolic stability. The introduction of a fluorine atom generally increases a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically placing this bond, medicinal chemists can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.

Prodrug and Precursor Design for Enhanced Bioavailability and Targeting

Beyond its role in direct SAR and SPR studies, this compound can also be employed in the design of prodrugs and as a precursor for more complex molecules. A prodrug is an inactive or less active compound that is metabolized into the active parent drug in vivo. This strategy is often used to overcome challenges such as poor solubility, limited permeability across biological membranes, or to achieve targeted drug delivery to specific tissues or cells.

The sulfonamide linkage, formed from the reaction of this compound with an amine-containing drug, can be designed to be cleavable under specific physiological conditions. For example, a sulfonamide prodrug might be engineered to be stable in the gastrointestinal tract but susceptible to enzymatic cleavage by esterases or other enzymes that are abundant in the target tissue, such as a tumor. The (3-fluorophenyl)methyl group can influence the rate of this cleavage, providing a handle for chemists to fine-tune the drug release profile.

As a precursor, this compound provides a versatile scaffold for the synthesis of more elaborate drug candidates. The sulfonyl chloride functional group is highly reactive and can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures. For example, it can be used as a key intermediate in multi-step syntheses of compounds where the (3-fluorophenyl)methanesulfonyl moiety is a critical pharmacophore responsible for the desired biological activity. This approach allows for the efficient and modular assembly of novel drug candidates with potentially improved therapeutic indices.

Advanced Spectroscopic and Computational Characterization in Research

Elucidation of Reaction Intermediates and Complex Product Structures via Advanced NMR Spectroscopy (e.g., 2D NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For derivatives of (3-fluorophenyl)methanesulfonyl chloride, advanced NMR techniques are indispensable for confirming structures and understanding reaction pathways.

¹⁹F NMR Spectroscopy : The presence of a fluorine atom in the molecule provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for tracking chemical transformations. The chemical shift of the fluorine atom in derivatives will vary based on the substitution at the sulfonyl chloride moiety. For instance, in related fluorinated benzenesulfonyl fluorides, ¹⁹F chemical shifts are observed in the range of +65 to +66 ppm relative to CFCl₃ rsc.org. For a derivative of this compound, the ¹⁹F signal would be a key indicator of successful reaction and purity of the product.

2D NMR Spectroscopy : In complex derivatives synthesized from this compound, one-dimensional ¹H and ¹³C NMR spectra can become crowded and difficult to interpret. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and definitively assign proton and carbon resonances. These techniques are crucial for establishing connectivity within complex sulfonamides or esters derived from the parent compound, confirming the precise location of substituents and elucidating the structure of unexpected reaction products or intermediates researchgate.net. For example, in the structural confirmation of newly synthesized quinazoline derivatives, 2D NMR techniques like HSQC and HMBC were essential for unambiguous assignment of all proton and carbon signals researchgate.net.

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for reaction products and intermediates. This capability is vital for confirming the identity of newly synthesized derivatives of this compound and for investigating reaction mechanisms.

HRMS can be used to identify and characterize transient intermediates in reactions involving sulfonyl chlorides. By providing the exact mass of species present in a reaction mixture at various time points, it offers insights into the steps of the reaction pathway, such as the formation of sulfonyl radicals or other reactive species rsc.orgnih.gov. In mechanistic studies of sulfonyl chloride reactions, intermediates can be trapped and analyzed by HRMS to support or refute proposed mechanisms rsc.orgresearchgate.net. The precise mass data helps distinguish between potential isomeric products, which may have identical nominal masses but different elemental compositions or degrees of unsaturation. This is particularly important when reactions could yield multiple constitutional isomers.

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. For chiral derivatives of this compound, this technique can unambiguously establish the absolute configuration. More broadly, it provides precise information on bond lengths, bond angles, and the preferred solid-state conformation of molecules.

While a crystal structure for this compound itself is not publicly documented, studies on closely related N-acylsulfonamides containing a 3-fluorophenyl moiety provide valuable insights into the conformational preferences of such structures. For example, the crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide have been determined nih.gov. These studies reveal how the molecule arranges itself in the solid state, including the crucial dihedral angle between the two aromatic rings. This angle was found to be 82.73° in N-(3-fluorobenzoyl)benzenesulfonamide and 72.60° in its 4-methyl substituted counterpart, indicating a significant twist between the rings nih.gov. Such analyses also detail the intermolecular interactions, like hydrogen bonding and π–π stacking, that dictate the crystal packing architecture nih.govnih.gov. This information is critical for understanding solid-state properties and for designing molecules intended to interact with specific biological targets.

| Compound | Chemical Formula | Dihedral Angle Between Rings (°) | Key Intermolecular Interactions |

|---|---|---|---|

| N-(3-fluorobenzoyl)benzenesulfonamide | C₁₃H₁₀FNO₃S | 82.73 | N—H⋯O Hydrogen Bonds, C—H⋯π, π–π Stacking |

| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | C₁₄H₁₂FNO₃S | 72.60 | N—H⋯O Hydrogen Bonds, C—H⋯O Interactions |

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for predicting the properties and behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO) nih.govmdpi.com.

These calculations are instrumental in predicting the reactivity of the sulfonyl chloride group. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the sulfur atom to nucleophilic attack. The MEP map reveals the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the sulfonyl chloride group and guiding the understanding of its reaction with various nucleophiles researchgate.net. DFT methods, such as B3LYP, are commonly used to calculate activation barriers for reactions, providing a theoretical basis for observed reaction rates and selectivities nih.gov.

When derivatives of this compound, typically sulfonamides, are designed as inhibitors of biological targets like enzymes, Molecular Dynamics (MD) simulations are used to study their behavior in a dynamic, solvated environment researchgate.net. MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding tandfonline.comacs.org.

Key parameters analyzed from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand. This can reveal which residues in the binding pocket are most affected by the ligand's presence researchgate.netrsc.org.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the inhibitor and the target protein, which are often crucial for binding affinity acs.orgrsc.org.

These simulations help validate docking poses and provide a more realistic picture of the interactions governing molecular recognition, which is essential for rational drug design nih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. For a series of sulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed mdpi.com. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance activity tandfonline.com. Such studies provide predictive models that can estimate the activity of newly designed compounds before their synthesis, saving time and resources nih.govresearchgate.net.

Prediction of Spectroscopic Parameters and Reaction Pathways

In the comprehensive analysis of novel or complex chemical entities like this compound, computational chemistry has emerged as an indispensable tool. It provides profound insights into molecular properties and reactivity, often guiding and corroborating experimental findings. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to predict a range of spectroscopic parameters and to explore potential reaction pathways, offering a predictive lens into the molecule's behavior.

Prediction of Spectroscopic Parameters

Computational methods allow for the a priori prediction of various spectroscopic data, which is crucial for structural elucidation and for the interpretation of experimental spectra. For sulfonyl chlorides and their derivatives, these predictions have been shown to be highly valuable researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry nih.govnih.gov. For this compound, DFT calculations can be employed to determine the isotropic shielding constants of each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or a common fluorine reference like CFCl₃.

Methods like the B3LYP functional combined with a suitable basis set, such as 6-31+G(d,p), have been demonstrated to provide reliable predictions for ¹⁹F NMR chemical shifts in fluorinated aromatic compounds after applying appropriate scaling factors nih.gov. The high sensitivity of ¹⁹F chemical shifts to the electronic environment makes these predictions particularly useful for confirming the substitution pattern on the aromatic ring nih.govbiophysics.org. The computational approach involves geometry optimization of the molecule's lowest energy conformer, followed by the calculation of NMR shielding tensors nih.gov.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (CH₂) | 4.5 - 5.0 |

| ¹H (Aromatic) | 7.2 - 7.8 |

| ¹³C (CH₂) | 60 - 70 |

| ¹³C (Aromatic) | 115 - 165 |

| ¹⁹F | -110 to -115 |

Note: These values are illustrative and based on typical ranges for similar functional groups. Actual computational results would provide more precise predictions.

Vibrational Spectroscopy (FTIR and FT-Raman): The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration researchgate.netresearchgate.net. These predicted frequencies are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the SO₂ group, C-F stretching, and various aromatic C-H and C-C vibrations. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors to improve agreement with experimental data researchgate.net.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| SO₂ Asymmetric Stretch | 1380 - 1400 |

| SO₂ Symmetric Stretch | 1170 - 1190 |

| C-F Stretch | 1200 - 1250 |

| C-S Stretch | 700 - 750 |

| S-Cl Stretch | 400 - 450 |

Note: These ranges are based on computational studies of analogous sulfonyl chlorides and represent expected values.

Prediction of Reaction Pathways

Computational chemistry is a powerful asset for mapping out potential reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed mechanistic understanding of chemical transformations nih.govresearchgate.net.

For this compound, DFT calculations can be used to model its reactivity in various chemical processes, such as nucleophilic substitution at the sulfonyl group or reactions involving the benzylic position. By constructing a potential energy surface for a proposed reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located and their energies calculated researchgate.net.

For instance, in a reaction with a nucleophile, computational models can predict the Gibbs free energy profile nih.gov. This allows for the determination of the reaction's thermodynamic feasibility (by comparing the energies of reactants and products) and its kinetic barriers (the energy of the transition state relative to the reactants). This information helps to predict the likely outcome of a reaction and can explain observed regioselectivity or stereoselectivity researchgate.net.

Modern approaches also integrate machine learning and active learning with quantum mechanical calculations to efficiently explore complex reaction networks and design novel synthetic routes researchgate.netnih.govsynthiaonline.com. These methods can predict retrosynthetic pathways by identifying plausible bond disconnections based on vast databases of known reactions chemrxiv.orgnih.gov. For a molecule like this compound, such tools could suggest precursor molecules and reaction conditions for its synthesis or predict its most likely transformation products under specific conditions.

Table 3: Example of Calculated Energy Profile for a Hypothetical Reaction

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -12.7 |

Note: This table illustrates the kind of data generated from a DFT study of a reaction mechanism. The values are hypothetical.

These computational investigations provide a microscopic view of chemical processes that is often inaccessible through experimental means alone, making them a cornerstone of modern chemical research rsc.org.

Future Research Directions and Emerging Opportunities for 3 Fluorophenyl Methanesulfonyl Chloride

The evolution of chemical synthesis and drug discovery presents a landscape of exciting future prospects for (3-fluorophenyl)methanesulfonyl chloride. As a key building block in medicinal chemistry and materials science, this compound is at the intersection of innovative methodologies aimed at improving efficiency, sustainability, and the discovery of novel applications. The following sections explore the emerging opportunities and future research directions centered around this versatile chemical entity.

常见问题

Basic: What are the critical considerations for synthesizing (3-fluorophenyl)methanesulfonyl chloride with high purity?

Methodological Answer:

Optimizing synthesis requires controlling reaction conditions (e.g., temperature, stoichiometry) to minimize hydrolysis byproducts. A common approach involves reacting 3-fluorobenzyl thiol with chlorine gas under controlled anhydrous conditions, followed by oxidation with hydrogen peroxide. Post-synthesis, purification via fractional distillation (boiling point ~230–240°C) or recrystallization in non-polar solvents (e.g., hexane) is recommended. Monitor purity using NMR to confirm the absence of fluorinated impurities like unreacted precursors or sulfonic acid derivatives .

Advanced: How can researchers resolve contradictory data on the acute inhalation toxicity of this compound?

Methodological Answer:

Discrepancies in toxicity data (e.g., LC values) may arise from differences in exposure duration, animal models, or analytical methods. To reconcile results:

- Standardize protocols : Adopt OECD Test Guideline 403 (acute inhalation toxicity) with defined exposure times (4–6 hours) and monitor post-exposure effects for 14 days.

- Control hydrolysis : Use inert gas carriers to minimize hydrolysis during vaporization, as hydrolysis products (e.g., HCl, sulfonic acids) may confound toxicity measurements .

- Cross-validate : Compare data with structurally analogous compounds (e.g., methanesulfonyl chloride, LC = 15.5 ppm in rats) to identify structure-activity relationships .

Basic: What analytical techniques are most reliable for quantifying this compound in reaction mixtures?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : and NMR to confirm structural integrity and detect fluorinated impurities (e.g., residual 3-fluorobenzyl thiol).

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to identify sulfonate byproducts (e.g., m/z 189.2 for sulfonic acid derivatives) .

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The meta-fluorine group enhances electrophilicity at the sulfonyl chloride moiety by withdrawing electron density via inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs. Kinetic studies using competitive reactions with aniline derivatives show a 2–3x rate acceleration relative to phenylmethanesulfonyl chloride. However, steric hindrance at the meta position may reduce accessibility in bulky nucleophiles, necessitating optimized solvent systems (e.g., DMF or THF) .

Basic: What are the best practices for handling this compound to ensure laboratory safety?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against sulfonyl chlorides), chemical-resistant goggles, and a lab coat. Use a fume hood with >0.5 m/s face velocity.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal.

- Storage : Store in amber glass containers under nitrogen at 2–8°C to prevent moisture ingress and hydrolysis .

Advanced: How can researchers assess the environmental persistence of this compound?

Methodological Answer:

- Biodegradation : Conduct OECD 301B (Ready Biodegradability Test) to measure CO evolution in aqueous systems.

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C; expect slow hydrolysis (half-life >100 hours) due to the stabilizing effect of the fluorine substituent.

- Soil Mobility : Estimate log (predicted ~1.3) and soil adsorption coefficient ( ~6.1) to predict high mobility in aquatic systems .

Advanced: What experimental strategies mitigate decomposition of this compound under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Avoid temperatures >80°C; DSC analysis shows exothermic decomposition above this threshold. Use inert atmospheres (argon) during reactions.

- Light Sensitivity : Store in UV-opaque containers and conduct reactions under amber light.

- Incompatibilities : Exclude strong oxidizers (e.g., peroxides) to prevent explosive sulfonic acid formation .

Basic: How can researchers validate the absence of toxic byproducts in synthesized this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息